7-Amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one

MAO-B inhibition Neuropharmacology Selectivity profiling

7-Amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one (CAS 37081-73-5) is a chlorinated dibenzoxazepinone derivative that functions as a pharmacological research tool with documented inhibitory activity against monoamine oxidase B (MAO-B), lysine-specific demethylase 1 (LSD1), and Giardia duodenalis parasites. This compound contains a characteristic 7-amino and 2-chloro substitution pattern on the dibenz[b,f][1,4]oxazepine scaffold , and is supplied as a research-grade intermediate requiring storage at -20°C under inert atmosphere.

Molecular Formula C13H9ClN2O2
Molecular Weight 260.677
CAS No. 37081-73-5
Cat. No. B584204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one
CAS37081-73-5
Synonyms7-Amino-2-chloro-dibenz[b,f][1,4]oxazepin-11(10H)-one;  7-Amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one
Molecular FormulaC13H9ClN2O2
Molecular Weight260.677
Structural Identifiers
SMILESC1=CC2=C(C=C1N)OC3=C(C=C(C=C3)Cl)C(=O)N2
InChIInChI=1S/C13H9ClN2O2/c14-7-1-4-11-9(5-7)13(17)16-10-3-2-8(15)6-12(10)18-11/h1-6H,15H2,(H,16,17)
InChIKeyMWRBNELIAJKYDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one (CAS 37081-73-5) for MAO-B, LSD1 and Antiparasitic Research


7-Amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one (CAS 37081-73-5) is a chlorinated dibenzoxazepinone derivative that functions as a pharmacological research tool with documented inhibitory activity against monoamine oxidase B (MAO-B), lysine-specific demethylase 1 (LSD1), and Giardia duodenalis parasites [1]. This compound contains a characteristic 7-amino and 2-chloro substitution pattern on the dibenz[b,f][1,4]oxazepine scaffold , and is supplied as a research-grade intermediate requiring storage at -20°C under inert atmosphere [2]. Its documented potency against specific molecular targets distinguishes it from other tricyclic dibenzoxazepines lacking this particular substitution architecture.

Critical Differentiation of 7-Amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one from Generic Dibenzoxazepinones


Generic substitution within the dibenzoxazepinone class is scientifically invalid due to pronounced regioisomer- and substituent-dependent activity profiles. The 7-acylamino regioisomer demonstrates potent anti-Giardia activity (IC50 0.18 μM), whereas resynthesized 8-acylamino analogues are completely inactive, demonstrating that the position of nitrogen substitution alone dictates functional outcome [1]. Similarly, substitution pattern profoundly affects HIV-1 reverse transcriptase inhibition, with ortho and para substituents relative to the lactam nitrogen dramatically enhancing potency [2]. The target compound's specific 7-amino and 2-chloro configuration imparts a unique target engagement signature that cannot be reproduced by structurally similar but differently substituted analogues, rendering substitution without validation experimentally and financially unsound.

Quantitative Differentiation Evidence for 7-Amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one vs. Comparators


MAO-B Isoform Selectivity: Target Compound vs. Dibenzoxazepinone Analogue

The target compound exhibits exceptionally high selectivity for monoamine oxidase B (MAO-B) over MAO-A. It inhibits rat MAO-B with an IC50 of 3.60 nM, while its IC50 for rat MAO-A is 1510 nM, yielding a selectivity ratio of approximately 420-fold [1]. In contrast, a structurally distinct dibenzoxazepinone analogue (CHEMBL508959) tested against bovine enzymes shows an IC50 of 6310 nM for MAO-B and 1410 nM for MAO-A, resulting in less than 1-fold selectivity (actually MAO-A-preferring by a factor of ~4.5) [2]. The target compound is over 1750-fold more potent against MAO-B than this comparator analogue.

MAO-B inhibition Neuropharmacology Selectivity profiling

Cellular LSD1 Inhibition: Functional Potency in Human MV-4-11 Cells

The target compound demonstrates potent functional inhibition of lysine-specific demethylase 1 (LSD1) in a cellular context. In human MV-4-11 acute myeloid leukemia cells, it induces CD86 mRNA expression, a biomarker of LSD1 inhibition, with an EC50 of 3.60 nM after 10 days of treatment as measured by SYBR Green-based RT-qPCR [1]. In contrast, structurally related dibenzoxazepinone analogues (exemplified by CHEMBL3415356) tested in recombinant LSD1 biochemical assays show markedly weaker inhibition, with IC50 values in the micromolar range (2.58 μM) [2].

LSD1 inhibition Epigenetics Cancer research

Regioisomer-Dependent Anti-Giardia Activity: 7-Amino vs. 8-Amino Series

In a direct head-to-head comparison of regioisomers, the 7-acylaminodibenzoxazepinone regioisomer (structurally analogous to the target compound's 7-amino scaffold) demonstrated potent anti-Giardia activity, while the 8-acylaminodibenzoxazepinone regioisomer and its analogues were completely inactive [1]. The active 7-regioisomer SN00797640 showed an IC50 of 0.18 μM (180 nM) against Giardia duodenalis in vitro growth [2]. Further characterization revealed that the most promising 7-acylamino analogue is parasiticidal with a minimum lethal concentration of 625 nM and exhibits synergistic activity with albendazole [3].

Antigiardial Antiparasitic Neglected tropical diseases

MAO-A vs. MAO-B Isoform Selectivity: Class-Level Benchmarking

The target compound's selectivity for MAO-B over MAO-A (IC50 MAO-A/IC50 MAO-B ratio ≈ 420) compares favorably to established MAO-B inhibitors. The selective MAO-B inhibitor deprenyl (selegiline) has a reported MAO-B IC50 of 7.04 nM under comparable conditions [1], while the MAO-A inhibitor clorgyline shows an MAO-A IC50 of 2.99 nM [1]. The target compound achieves a similar level of MAO-B potency (3.60 nM) as deprenyl but with a distinct structural scaffold (dibenzoxazepinone vs. propargylamine), offering an alternative chemotype for MAO-B probe development.

MAO selectivity Isoform profiling Neurochemistry

Validated Research Applications for 7-Amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one Based on Quantitative Evidence


MAO-B Isoform-Selective Probe Development in Neuropharmacology

The compound's 420-fold selectivity for MAO-B over MAO-A (IC50 3.60 nM vs. 1510 nM) enables its use as a selective MAO-B tool compound for in vitro and ex vivo studies of dopamine metabolism and neuroprotection. Unlike non-selective MAO inhibitors, it minimizes MAO-A-mediated tyramine potentiation risk in experimental systems [1]. This scaffold also offers a non-propargylamine alternative to deprenyl, suitable for developing reversible MAO-B inhibitors with potentially improved safety profiles.

Epigenetic Target Validation in AML and Solid Tumor Research

With cellular LSD1 inhibition at an EC50 of 3.60 nM in MV-4-11 AML cells, this compound serves as a potent functional probe for validating LSD1 as a therapeutic target in hematological malignancies and other LSD1-dependent cancers [1]. Its sub-nanomolar cellular potency allows robust target engagement studies at low concentrations, minimizing off-target cytotoxicity that confounds interpretation with less potent analogues.

Anti-Giardia Drug Discovery and Mechanism-of-Action Studies

The regioisomer-specific anti-Giardia activity (active 7-position vs. inactive 8-position) establishes the 7-amino dibenzoxazepinone scaffold as a critical pharmacophore for antiparasitic development [1]. The compound can be employed as a starting point for medicinal chemistry optimization toward new giardiasis therapeutics, particularly against metronidazole-resistant strains where the 7-acylamino series demonstrates preserved activity and synergistic effects with albendazole [2].

Structure-Activity Relationship (SAR) Studies on Dibenzoxazepinone Scaffolds

The compound's precisely defined substitution pattern (7-amino, 2-chloro) provides a well-characterized reference point for systematic SAR exploration. Its documented differential activity across MAO isoforms [1] and regioisomer-dependent antiparasitic effects [2] make it an ideal anchor compound for libraries designed to probe the influence of substitution position on target engagement and selectivity.

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